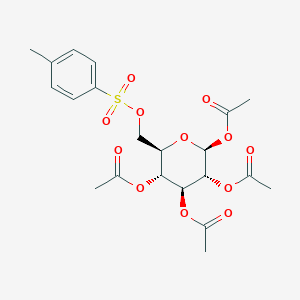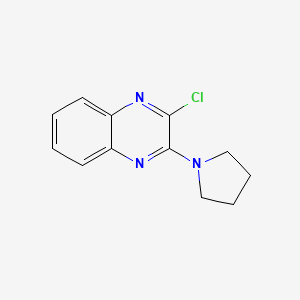
2,3-Diphenylthiirene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylthiirene 1,1-dioxide typically involves the oxidation of diphenylthiirene. One common method is the reaction of diphenylthiirene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenylthiirene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent thiirene compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracids like m-CPBA are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Diphenylthiirene.
Substitution: Substituted thiirene dioxides.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylthiirene 1,1-dioxide has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2,3-Diphenylthiirene 1,1-dioxide involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity at the sulfur atom, which can form covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to interact with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiirane dioxide: A simpler analog with similar reactivity but fewer applications.
Diphenyl sulfone: Shares the sulfone functional group but lacks the thiirene ring structure.
Dioxins and furans: Structurally different but share some chemical reactivity due to the presence of oxygen and sulfur atoms.
Uniqueness
2,3-Diphenylthiirene 1,1-dioxide is unique due to its combination of a thiirene ring and a sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
5162-99-2 |
|---|---|
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2,3-diphenylthiirene 1,1-dioxide |
InChI |
InChI=1S/C14H10O2S/c15-17(16)13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
FVDCQEMOBAKISG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(S2(=O)=O)C3=CC=CC=C3 |
| 5162-99-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)





![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)
